![molecular formula C11H21NO B13146374 2-(1-Amino-2-methylbutan-2-yl)bicyclo[3.1.0]hexan-2-ol](/img/structure/B13146374.png)
2-(1-Amino-2-methylbutan-2-yl)bicyclo[3.1.0]hexan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Amino-2-methylbutan-2-yl)bicyclo[3.1.0]hexan-2-ol is a complex organic compound with a unique bicyclic structure. This compound is characterized by its bicyclo[3.1.0]hexane core, which is fused with an amino and a hydroxyl group. The presence of these functional groups makes it an interesting subject for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Amino-2-methylbutan-2-yl)bicyclo[3.1.0]hexan-2-ol typically involves the annulation of cyclopropenes with cyclopropylanilines. This reaction can be catalyzed using either an organic or an iridium photoredox catalyst under blue LED irradiation, yielding good results for a broad range of derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition. This method allows for the efficient and modular synthesis of various bicyclic structures .
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Amino-2-methylbutan-2-yl)bicyclo[3.1.0]hexan-2-ol can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the amino group can produce primary amines.
Applications De Recherche Scientifique
2-(1-Amino-2-methylbutan-2-yl)bicyclo[3.1.0]hexan-2-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action for 2-(1-Amino-2-methylbutan-2-yl)bicyclo[3.1.0]hexan-2-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups play a crucial role in its reactivity and binding affinity. These functional groups can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[3.1.0]hexan-2-ol, 2-methyl-5-(1-methylethyl)-: This compound shares a similar bicyclic structure but differs in the substituents attached to the core.
Trans-4-Thujanol: Another bicyclic compound with a similar core structure but different functional groups.
Uniqueness
2-(1-Amino-2-methylbutan-2-yl)bicyclo[310]hexan-2-ol is unique due to the presence of both an amino and a hydroxyl group on the bicyclic core
Propriétés
Formule moléculaire |
C11H21NO |
|---|---|
Poids moléculaire |
183.29 g/mol |
Nom IUPAC |
2-(1-amino-2-methylbutan-2-yl)bicyclo[3.1.0]hexan-2-ol |
InChI |
InChI=1S/C11H21NO/c1-3-10(2,7-12)11(13)5-4-8-6-9(8)11/h8-9,13H,3-7,12H2,1-2H3 |
Clé InChI |
DJGMGMUIEIRGFS-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(CN)C1(CCC2C1C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



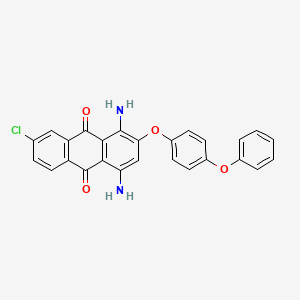

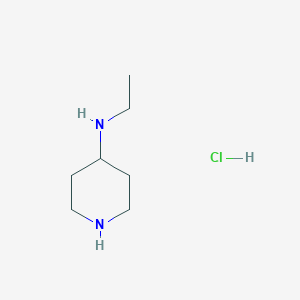
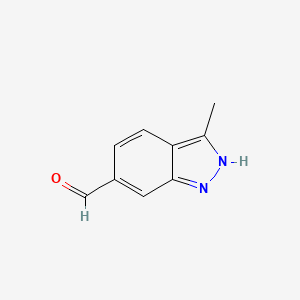
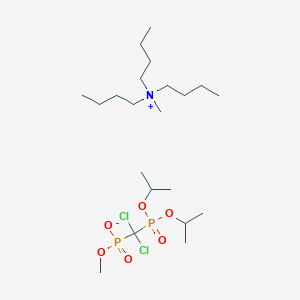
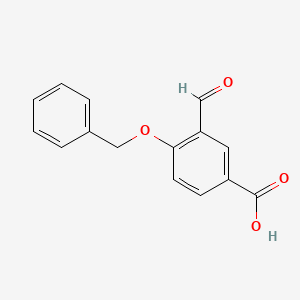
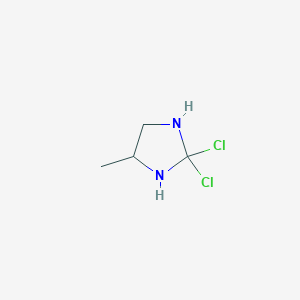

![6-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B13146335.png)
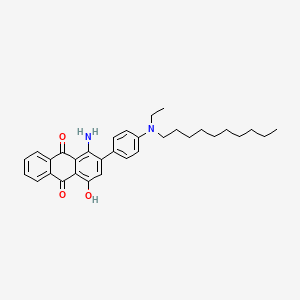
![1-(3-Methylbenzo[d]isoxazol-5-yl)ethanone](/img/structure/B13146347.png)
![5,7-Dichloro-3-iodo-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B13146352.png)
![6-Iodoimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B13146379.png)
